molecular formula C16H20BrNO2 B12105481 N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide

N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide

Cat. No.: B12105481
M. Wt: 338.24 g/mol
InChI Key: WWFFHGDWYBLXHO-UHFFFAOYSA-N
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Description

(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is a synthetic organic compound characterized by its unique molecular structure. This compound features an indene core substituted with an allyloxy group and a bromine atom, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Allylation: The allyloxy group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond through a reaction between the intermediate and propanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-[2-[6-ALLYLOXY-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-YL]ETHYL]PROPANAMIDE is unique due to its specific substitution pattern on the indene core, which imparts distinct chemical and biological properties. Its combination of an allyloxy group and a bromine atom makes it a versatile intermediate in synthetic chemistry and a potential candidate for various research applications.

Properties

Molecular Formula

C16H20BrNO2

Molecular Weight

338.24 g/mol

IUPAC Name

N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide

InChI

InChI=1S/C16H20BrNO2/c1-3-16(19)18-8-7-11-5-6-12-9-14(17)15(20-4-2)10-13(11)12/h4,9-11H,2-3,5-8H2,1H3,(H,18,19)

InChI Key

WWFFHGDWYBLXHO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)OC=C)Br

Origin of Product

United States

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